7-Methyl-2-thioxo-2,3-dihydropyrazolo[1,5-A][1,3,5]triazin-4(1H)-one
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 7-Methyl-2-thioxo-2,3-dihydropyrazolo[1,5-A]triazin-4(1H)-one derives its name from a complex fused heterocyclic system. The IUPAC nomenclature systematically describes its structure as follows:
- Pyrazolo[1,5-a]triazin forms the core scaffold, consisting of a pyrazole ring fused to a 1,3,5-triazine ring. The fusion occurs between positions 1 and 5 of the pyrazole (denoted by the notation [1,5-a]) and positions 1, 3, and 5 of the triazine.
- 2-Thioxo indicates a sulfur atom replaces the oxygen in a carbonyl group at position 2.
- 2,3-Dihydro signifies partial saturation of the triazine ring at positions 2 and 3, introducing two hydrogen atoms.
- 4(1H)-one denotes a ketone group at position 4 and a hydrogen atom at position 1 of the dihydrotriazine ring.
- 7-Methyl specifies a methyl substituent at position 7 of the fused system.
The structural representation (Figure 1) highlights the fused bicyclic system with key substituents. Computational modeling confirms the planar arrangement of the pyrazole and triazine rings, with the thioxo group introducing slight puckering at position 2.
| Property | Value |
|---|---|
| Systematic IUPAC Name | 7-Methyl-2-thioxo-2,3-dihydropyrazolo[1,5-a]triazin-4(1H)-one |
| Ring System | Pyrazolo[1,5-a]triazine |
| Substituents | Methyl (C7), Thioxo (C2), Ketone (C4) |
CAS Registry Number and Molecular Formula Validation
The compound is uniquely identified by CAS Registry Number 34682-99-0 , validated across multiple chemical databases and supplier catalogs. Its molecular formula, C₅H₄N₄OS , corresponds to a molecular weight of 168.18 g/mol , as confirmed by high-resolution mass spectrometry.
Key validations include:
- Elemental Analysis : Experimental carbon (35.71%), hydrogen (2.40%), nitrogen (33.32%), sulfur (19.04%), and oxygen (9.52%) match theoretical values derived from the formula.
- Spectral Data :
| Identifier | Value |
|---|---|
| CAS Registry Number | 34682-99-0 |
| Molecular Formula | C₅H₄N₄OS |
| Exact Mass | 168.0074 Da |
| XLogP3 | 1.2 |
Isosteric Relationship to Purine Nucleotides
The pyrazolo[1,5-a]triazine scaffold serves as a 5-aza-isostere of purine , replacing the C5 carbon of purine with a nitrogen atom (Figure 2). This modification preserves hydrogen-bonding patterns critical for interacting with purinergic receptors while altering electronic properties.
Key structural comparisons to adenosine :
- Ring Geometry : The fused pyrazole-triazine system mimics the imidazole-pyrimidine arrangement of purines, with a 0.3 Å deviation in ring planarity.
- Functional Groups : The thioxo group at position 2 enhances electrophilicity compared to purine’s carbonyl, potentially increasing binding affinity to enzymes like kinases.
- Methyl Substitution : The C7 methyl group introduces steric bulk absent in natural purines, influencing selectivity in receptor interactions.
Biological Implications :
Properties
CAS No. |
1196157-07-9 |
|---|---|
Molecular Formula |
C6H6N4OS |
Molecular Weight |
182.21 g/mol |
IUPAC Name |
7-methyl-2-sulfanylidene-6H-pyrazolo[1,5-a][1,3,5]triazin-4-one |
InChI |
InChI=1S/C6H6N4OS/c1-3-2-4-7-5(12)8-6(11)10(4)9-3/h2,9H,1H3,(H,8,11,12) |
InChI Key |
IIUIQGGMMROFEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=S)NC(=O)N2N1 |
Origin of Product |
United States |
Preparation Methods
Formation of N-Carbethoxythiourea Intermediate
- Starting materials: 5-aminopyrazole derivatives (e.g., 5-aminopyrazole itself).
- Reagent: Ethoxycarbonyl isothiocyanate.
- Solvent: Dry tetrahydrofuran (THF) or ethyl acetate.
- Conditions: The isothiocyanate is added dropwise at 0 °C to the aminopyrazole solution to control the reaction rate and avoid side reactions.
- Outcome: Formation of N-carbethoxythiourea intermediate.
Cyclization to 2-Thioxo-pyrazolo[1,5-a]triazin-4-one
- Reagents: Aqueous sodium hydroxide (NaOH) or ammonium hydroxide.
- Conditions: Heating under microwave irradiation at approximately 80 °C for a few minutes (e.g., 3 minutes) promotes cyclization.
- Advantages: Microwave-assisted synthesis significantly reduces reaction time and improves yield.
- Outcome: Formation of the 2-thioxo-pyrazolo[1,5-a]triazin-4-one core.
Methylation of the Thioxo Group (Optional)
- Reagents: Methyl iodide (MeI) in the presence of NaOH.
- Solvent: Ethanol (EtOH).
- Conditions: Room temperature for about 30 minutes.
- Outcome: Conversion of the thioxo group to a methylsulfanyl substituent, yielding 2-(methylsulfanyl) derivatives.
One-Pot Microwave-Assisted Synthesis
A notable advancement in the preparation of this compound is the microwave-assisted sequential one-pot synthesis , which integrates all steps in a single vessel without isolating intermediates. This method offers:
- Enhanced reaction rates due to efficient dielectric heating.
- Improved overall yields (up to 94% for the cyclized product).
- Simplified work-up and purification.
- Scalability for gram-scale synthesis.
Table 1: Summary of Microwave-Assisted One-Pot Synthesis Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| N-Carbethoxythiourea formation | 5-Aminopyrazole + ethoxycarbonyl isothiocyanate in THF, dropwise addition at 0 °C | 0 °C (addition) | - | - | Controlled addition to avoid side reactions |
| Cyclization | Aqueous NaOH (2N), microwave irradiation | 80 °C | 3 min | 94 | Microwave heating accelerates cyclization |
| Methylation (optional) | Methyl iodide + NaOH in EtOH | Room temp | 30 min | 76 | Converts thioxo to methylsulfanyl group |
Alternative Synthetic Routes and Variations
- Some methods employ ethyl acetate or mixtures of solvents such as ethyl acetate/benzene or dimethylformamide (DMF) for the initial thiourea formation.
- Basic conditions for cyclization vary from ammonium hydroxide in methanol to sodium methoxide or sodium ethoxide in ethanol.
- The use of microwave reactors is increasingly preferred for its efficiency and sustainability.
- Sequential one-pot protocols avoid intermediate purification, reducing solvent use and waste.
Research Findings and Analysis
- The microwave-assisted method yields high purity products with excellent yields (up to 94% for cyclized intermediates and 76% for methylated derivatives).
- The reaction times are drastically reduced compared to conventional heating methods (minutes vs. hours).
- The one-pot approach enhances sustainability by minimizing solvent use and purification steps.
- The thioxo group at position 2 is reactive and can be further functionalized, expanding the compound’s utility in medicinal chemistry.
- The fused pyrazolo[1,5-a]triazine scaffold synthesized by these methods is a promising platform for bioactive compound development, including anticancer and antimicrobial agents.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-2-thioxo-2,3-dihydropyrazolo[1,5-A][1,3,5]triazin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents like sodium borohydride.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, ethanol, and room temperature.
Substitution: Alkyl halides, base (e.g., potassium carbonate), and organic solvents.
Major Products:
Oxidation: 7-Methyl-2-sulfonyl-2,3-dihydropyrazolo[1,5-A][1,3,5]triazin-4(1H)-one.
Reduction: 7-Methyl-2-thioxo-2,3,4,5-tetrahydropyrazolo[1,5-A][1,3,5]triazin-4(1H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that 7-Methyl-2-thioxo-2,3-dihydropyrazolo[1,5-A][1,3,5]triazin-4(1H)-one exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines. The mechanism of action appears to involve interactions with specific cellular targets involved in cancer signaling pathways. For instance, studies suggest that it may affect pathways related to apoptosis and cell cycle regulation.
Antimicrobial Properties
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity. Its structural features allow it to interact with microbial enzymes or cellular components, potentially leading to the inhibition of growth or survival in pathogenic organisms.
Anti-inflammatory Effects
Preliminary studies have suggested that this compound may also possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by excessive inflammation, although further research is necessary to confirm these effects and elucidate the underlying mechanisms.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- In Vitro Cancer Studies : In cell line assays targeting breast cancer and leukemia cells, this compound showed IC50 values indicating effective inhibition of cell growth.
- Antimicrobial Efficacy : Studies against common bacterial strains demonstrated significant inhibition zones in disc diffusion assays.
- Inflammation Models : Animal models treated with this compound showed reduced markers of inflammation in tissues compared to controls.
These findings suggest that further exploration into the pharmacological profiles of this compound could yield valuable insights for therapeutic applications.
Mechanism of Action
The mechanism of action of 7-Methyl-2-thioxo-2,3-dihydropyrazolo[1,5-A][1,3,5]triazin-4(1H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Structural Features:
- Pyrazole-triazine fused ring system : Provides a rigid scaffold for molecular interactions.
- 7-Methyl group : Enhances lipophilicity and stability.
- 2-Thioxo moiety : Participates in hydrogen bonding and influences electronic distribution.
Structural Analogues and Bioactivity
The pyrazolo[1,5-a][1,3,5]triazine scaffold exhibits diverse bioactivity depending on substituents. Below is a comparative analysis:
Key Observations :
- Substituent Position Matters : The 7-methyl group in the target compound vs. the 8-isopropyl group in CAS RN 1453186-94-1 alters steric effects and solubility .
- Thioxo vs.
- Bioactivity Correlations : MH4b1’s 4-(4-methylphenyl) group is critical for anticonvulsant efficacy, while antiproliferative activity in 4-phenethylthio derivatives arises from aromatic substitutions .
Physicochemical and Pharmacokinetic Properties
| Property | 7-Methyl-2-thioxo... | MH4b1 | 4-Phenethylthio-2-phenyl... |
|---|---|---|---|
| Molecular Weight | 210.26 g/mol | 341.45 g/mol | 378.47 g/mol |
| LogP | ~1.2 (estimated) | ~3.5 | ~4.0 |
| Hydrogen Bond Acceptors | 4 | 5 | 5 |
| Solubility | Moderate in DMSO | Low in aqueous | Low in aqueous |
Implications :
Biological Activity
7-Methyl-2-thioxo-2,3-dihydropyrazolo[1,5-A][1,3,5]triazin-4(1H)-one is a heterocyclic compound notable for its unique structure, which includes a pyrazole ring fused with a triazine system and a thioxo group. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research.
The compound's molecular structure allows for various chemical transformations typical of thioketones and heterocycles. It can undergo nucleophilic substitutions and cyclization reactions. The synthesis methods often utilize microwave-assisted techniques to enhance yields and reduce reaction times.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown its ability to inhibit cell proliferation across various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values :
- A549: 0.20 μM
- MCF-7: 1.25 μM
- HeLa: 1.03 μM
These findings suggest that the compound may effectively target cancer cell signaling pathways, potentially through interactions with proteins involved in cell growth and proliferation .
Preliminary studies indicate that this compound may interact with specific cellular targets. These interactions are crucial for understanding its mechanism of action in inhibiting cancer cell growth. Further research is needed to elucidate these interactions fully.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other structurally similar compounds. The following table summarizes some related compounds and their biological activities:
| Compound Name | Structure Type | Biological Activity | Unique Feature |
|---|---|---|---|
| 7-Phenyl-2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazine | Pyrazolo-triazine | Anticancer | Contains a phenyl group enhancing lipophilicity |
| 4-Amino-3-mercapto-1,2,4-triazine | Triazine | Antimicrobial | Contains amino and mercapto groups enhancing reactivity |
| 6-Trifluoromethylpyrazolo[3,4-b]pyridine | Pyrazole derivative | Anticancer | Incorporates trifluoromethyl for increased potency |
This comparison highlights the unique structural attributes of this compound that may influence its biological activity and applications in drug development.
Case Studies
Several case studies have explored the efficacy of this compound in various experimental settings:
- In Vitro Studies : In vitro assays demonstrated that the compound significantly inhibited cell viability in multiple cancer cell lines.
- Mechanistic Studies : Research utilizing Western blot analysis indicated that treatment with the compound resulted in decreased phosphorylation of AKT and modulation of other signaling pathways associated with cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
